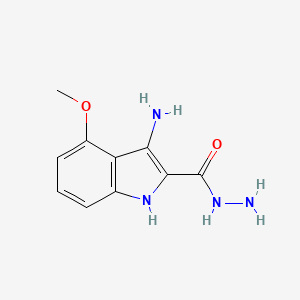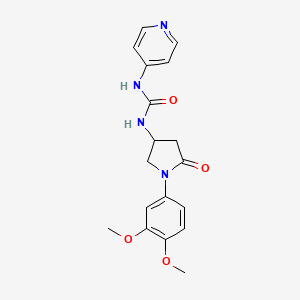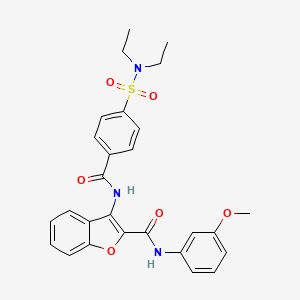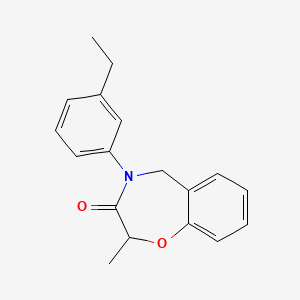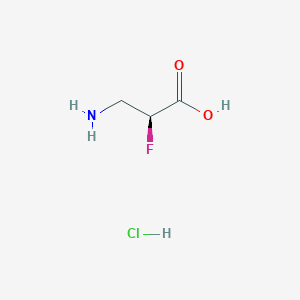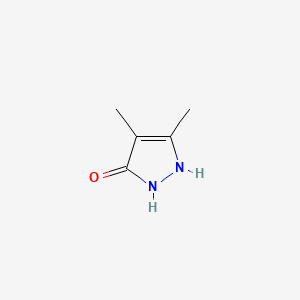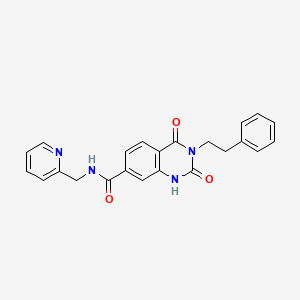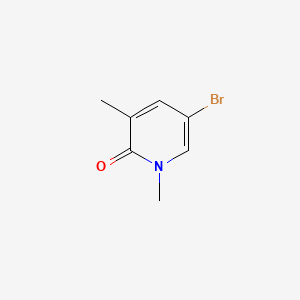
5-Bromo-1,3-dimethyl-2-pyridone
Übersicht
Beschreibung
5-Bromo-1,3-dimethyl-2-pyridone is a chemical compound composed of a pyridone ring fused with a bromine atom and two methyl groups at the 1 and 3 positions . It has a molecular weight of 202.05 .
Synthesis Analysis
The synthesis of 5-Bromo-1,3-dimethyl-2-pyridone involves various methodologies. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1,3-dimethyl-2-pyridone is characterized by a pyridone ring with a bromine atom and two methyl groups at the 1 and 3 positions . The structure-activity relationship analysis of the peptide deformylase indicates that bromide is the best group at position 5 and cannot be replaced by bulkier substituents .
Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-1,3-dimethyl-2-pyridone are diverse. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Physical And Chemical Properties Analysis
5-Bromo-1,3-dimethyl-2-pyridone is a pale yellow to yellow-brown solid . It has a molecular weight of 202.05 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
5-Bromo-1,3-dimethyl-2-pyridone and related compounds have been utilized in various synthetic and structural studies. For example, Kuhn, Al-Sheikh, and Steimann (2003) described the synthesis and crystal structure analysis of a compound derived from reactions involving similar bromo-dimethyl-pyridone structures, highlighting the utility of these compounds in developing new chemical entities with detailed structural insights (Kuhn, Al-Sheikh, & Steimann, 2003).
Applications in Drug Synthesis
In the field of pharmaceuticals, derivatives of 5-Bromo-1,3-dimethyl-2-pyridone have been employed in the synthesis of various drugs. Okumura, Saito, Shin, Umemura, and Yoshimura (1998) demonstrated the conversion of similar pyridone compounds into central skeletons for macrocyclic antibiotics, indicating the importance of these compounds in drug development (Okumura et al., 1998).
Metal Chelation Studies
Compounds related to 5-Bromo-1,3-dimethyl-2-pyridone have been studied for their ability to form metal chelates. Steinbrech and König (1983) investigated the complex formation and extraction of various metal chelates with 5-Bromo-1,3-dimethyl-2-pyridone derivatives, providing insights into their potential applications in metal extraction and purification processes (Steinbrech & König, 1983).
Antimicrobial and Antifungal Applications
Compounds synthesized from 5-Bromo-1,3-dimethyl-2-pyridone have shown potential as antimicrobial and antifungal agents. For instance, Desai, Shihory, and Kotadiya (2014) synthesized a series of benzimidazole bearing 2-pyridones, including derivatives of 5-Bromo-1,3-dimethyl-2-pyridone, and assessed their activity as antimicrobial agents (Desai, Shihory, & Kotadiya, 2014).
Applications in Organic Chemistry
In organic chemistry, 5-Bromo-1,3-dimethyl-2-pyridone derivatives have been used in various synthesis processes. Sutherland and Gallagher (2003) described the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid from similar compounds, demonstrating their utility in creating complex organic molecules (Sutherland & Gallagher, 2003).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Zukünftige Richtungen
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Eigenschaften
IUPAC Name |
5-bromo-1,3-dimethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-6(8)4-9(2)7(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHHXNZKBMALIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dimethyl-2-pyridone | |
CAS RN |
51417-13-1 | |
| Record name | 5-BROMO-1,3-DIMETHYLPYRIDIN-2(1H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

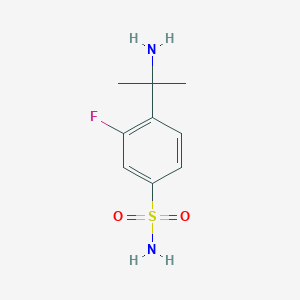
![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)
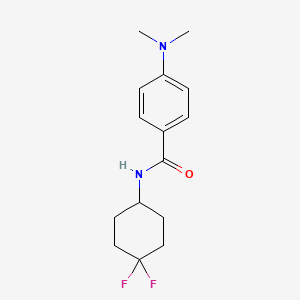
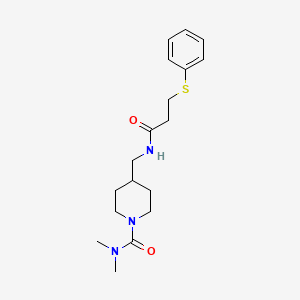
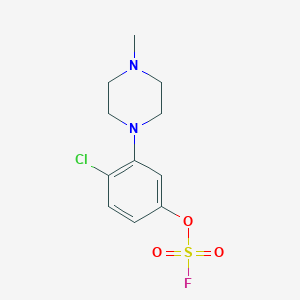
![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)
